molecular formula C21H26N2O5S B2840703 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide CAS No. 946380-55-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

Cat. No. B2840703
CAS RN: 946380-55-8
M. Wt: 418.51
InChI Key: UHNCSJCYNFEDIB-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A is not fully understood. However, it is thought to exert its anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the production of pro-inflammatory cytokines. It is also thought to exert its anti-tumor effects by inducing apoptosis in cancer cells through the activation of caspases.
Biochemical and Physiological Effects:
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of a number of inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which are important processes in the development and progression of cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A is that it has been extensively studied for its potential therapeutic applications, making it a well-characterized compound. Additionally, its synthetic route is well-established, making it relatively easy to obtain. However, one limitation of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are a number of potential future directions for the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A. One potential direction is the development of novel drugs based on the structure of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A for the treatment of inflammatory diseases and cancer. Another potential direction is the further elucidation of its mechanism of action, which may lead to a better understanding of its therapeutic potential. Additionally, the study of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A's potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's is an area of ongoing research.

Synthesis Methods

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A involves a multi-step process that begins with the condensation of 3,4-dimethoxybenzaldehyde with isobutyryl chloride to form the corresponding ketone. This is followed by the reduction of the ketone with sodium borohydride to give the corresponding alcohol, which is then reacted with 6-chloro-1-tetralone to form the desired tetrahydroquinoline. Finally, the sulfonamide group is introduced through the reaction of the tetrahydroquinoline with benzenesulfonyl chloride.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to possess anti-tumor properties by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide A has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3,4-dimethoxy-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O5S/c1-14(2)21(24)23-11-5-6-15-12-16(7-9-18(15)23)22-29(25,26)17-8-10-19(27-3)20(13-17)28-4/h7-10,12-14,22H,5-6,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHNCSJCYNFEDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-dimethoxybenzenesulfonamide

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